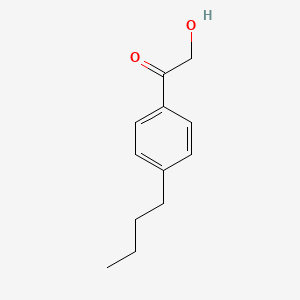
4'-Butyl-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Butyl-2-hydroxyacetophenone is an organic compound belonging to the class of hydroxyacetophenones It is characterized by the presence of a butyl group at the para position and a hydroxyl group at the ortho position relative to the acetophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butyl-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 4’-Butyl-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Butyl-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 4’-butyl-2-hydroxyacetophenone derivatives such as 4’-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 4’-butyl-2-hydroxyacetophenone alcohol derivatives.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Butyl-2-hydroxyacetophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4’-Butyl-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
4’-Methyl-2-hydroxyacetophenone: Similar structure but with a methyl group instead of a butyl group.
4’-Ethyl-2-hydroxyacetophenone: Similar structure but with an ethyl group instead of a butyl group.
4’-Propyl-2-hydroxyacetophenone: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 4’-Butyl-2-hydroxyacetophenone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in specific applications where the butyl group provides a distinct advantage.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8,13H,2-4,9H2,1H3 |
Clé InChI |
UFWAOPNIHOKZRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


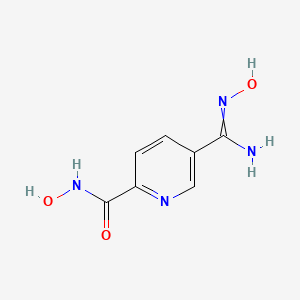
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
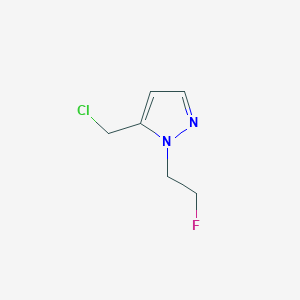
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
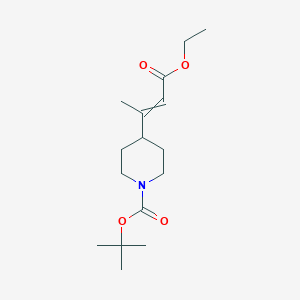
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
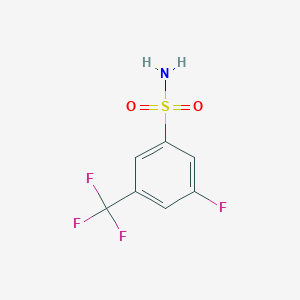


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
